molecular formula C10H16ClN B1424396 (R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride CAS No. 1079650-53-5

(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride

Cat. No. B1424396
CAS RN: 1079650-53-5
M. Wt: 185.69 g/mol
InChI Key: UQTBJFBMMKGXGS-SBSPUUFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride, also known as (R)-3,4-dimethylethylenediamine hydrochloride, is an organic compound used in a variety of scientific research applications. It is a white crystalline solid with a molecular weight of 209.6 g/mol and a melting point of 57-59 °C. The compound is commonly used as a reagent in organic synthesis, as an intermediate in the production of pharmaceuticals and agrochemicals, and as a reactant in the production of various catalysts. It has also been used in the study of the physiological and biochemical effects of drugs, as well as the mechanism of action of certain compounds.

Scientific Research Applications

Synthesis of Pyrazole Derivatives

®-1-(3,4-Dimethylphenyl)ethanamine HCl: is utilized as a reactant in the synthesis of pyrazole derivatives. For instance, it can react with ethyl 3-ethoxy-2-ethoxycarbonylprop-2-enoate to produce 2-(3,4-dimethyl-phenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic acid ethyl ester . This process requires reagents like K2CO3 and uses ethanol as the solvent.

properties

IUPAC Name

(1R)-1-(3,4-dimethylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-7-4-5-10(9(3)11)6-8(7)2;/h4-6,9H,11H2,1-3H3;1H/t9-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTBJFBMMKGXGS-SBSPUUFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)[C@@H](C)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704143
Record name (1R)-1-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride

CAS RN

1079650-53-5
Record name (1R)-1-(3,4-Dimethylphenyl)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride
Reactant of Route 4
(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride
Reactant of Route 6
(R)-1-(3,4-Dimethylphenyl)ethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.